![molecular formula C19H30N2O4S B5202404 N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B5202404.png)
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenoxy group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 2-methyl-4-(2-methylpropylsulfamoyl)phenoxyacetic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like hydroxide ions can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfamoyl group is particularly important for its biological activity, as it can form strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[2-methoxy-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
- N-cyclohexyl-2-[2-ethoxy-4-(2-methylpropylsulfamoyl)phenoxy]acetamide
Uniqueness
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the sulfamoyl group contributes to its potential biological activity.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-14(2)12-20-26(23,24)17-9-10-18(15(3)11-17)25-13-19(22)21-16-7-5-4-6-8-16/h9-11,14,16,20H,4-8,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVLMRDHPHWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-isopropyl-1'-[(1-methylcyclohexyl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5202325.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5202333.png)
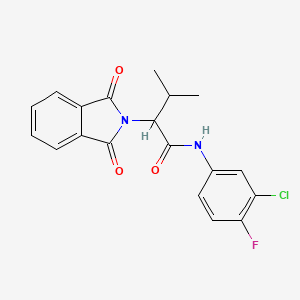
![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
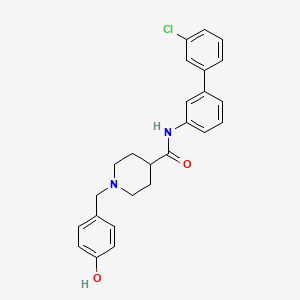
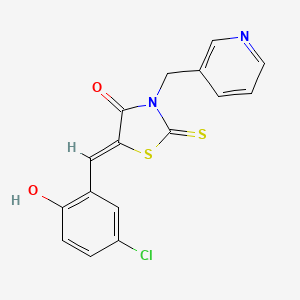
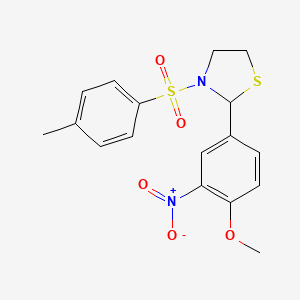
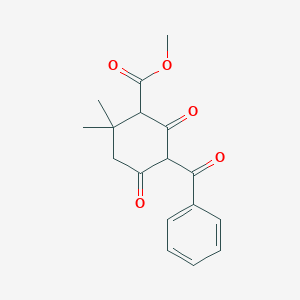
![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)
![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
